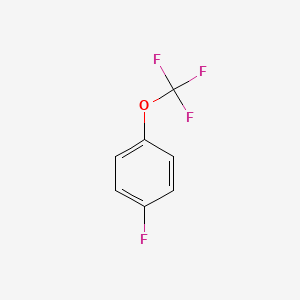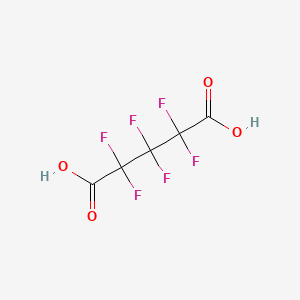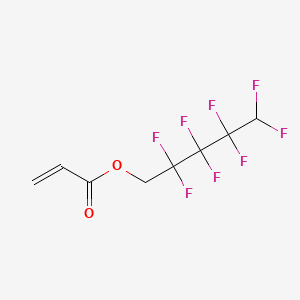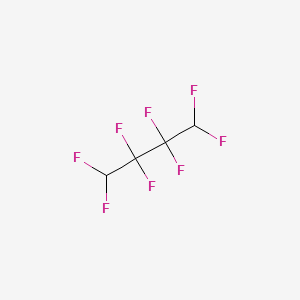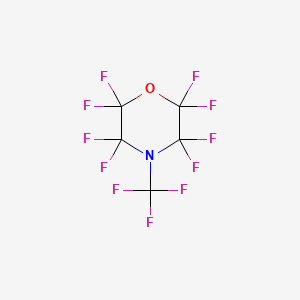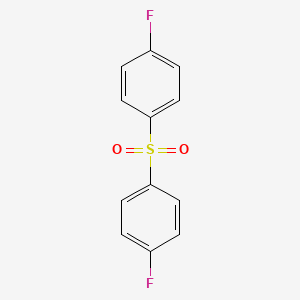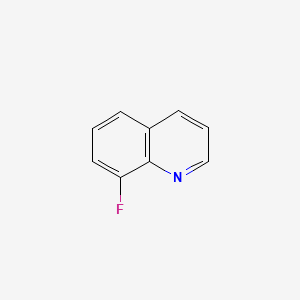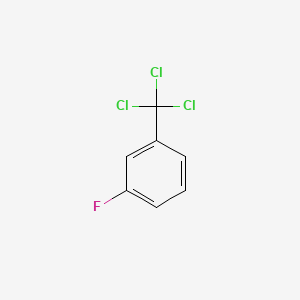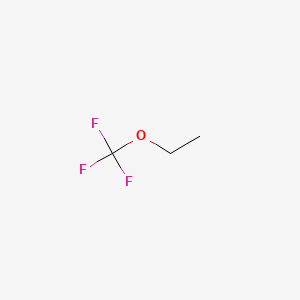
Ethane, (trifluoromethoxy)-
描述
Synthesis Analysis
The synthesis of ethane derivatives can involve various methods, including acylation, as seen with scandium trifluoromethanesulfonate acting as a catalyst for acylation of alcohols with acid anhydrides . Another synthesis approach involves the use of organometallic and WITTIG reagents to obtain α-functionalized aldehydes from dissymmetric derivatives of glyoxal . These methods could potentially be adapted for the synthesis of “Ethane, (trifluoromethoxy)-” by incorporating the trifluoromethoxy functional group into the ethane molecule.
Molecular Structure Analysis
The molecular structure of ethane and its derivatives, such as 1,1,1-trifluoroethane, can be studied using techniques like NMR spectroscopy in liquid crystal solvents . This method allows for the determination of relative internuclear distances and the analysis of chemical-shift anisotropy, which is crucial for understanding the molecular geometry and electronic environment of the atoms within the molecule.
Chemical Reactions Analysis
Ethane derivatives can participate in various chemical reactions, including cross-coupling reactions facilitated by ligands such as 1,1,1-tris(hydroxymethyl)ethane . These reactions can form C-N, C-S, and C-O bonds, which are essential in the synthesis of complex organic molecules. The reactivity of “Ethane, (trifluoromethoxy)-” would likely be influenced by the electron-withdrawing effect of the trifluoromethoxy group, affecting its chemical behavior in similar reactions.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into an ethane derivative can significantly alter its physical and chemical properties. For instance, 1-(2,2,2trifluoroethoxy)-2-(2-methoxyethoxy)ethane exhibits higher relative permittivity, viscosity, and anodic stability compared to its non-fluorinated counterpart . These properties are important when considering the use of such compounds as solvents in applications like lithium secondary batteries. The presence of the trifluoromethyl group can also affect intermolecular forces, impacting properties like kinematic viscosity .
科学研究应用
-
Scientific Field: Pharmaceutical and Agrochemical Industries
- Application Summary : Trifluoromethoxy group is a noticeably less developed area of fluorine chemistry . As a reflection of this apparent methodological deficit, pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .
- Methods of Application : The application of a photoredox catalyst [Ru (bpy) 3 ] (PF 6) 2 and visible light irradiation gave azidotrifluoromethoxylated products .
- Results or Outcomes : Reactions worked well for styrenes bearing functional groups including ether, ester, amide, nitrile, sulfonyl, and halogen .
-
Scientific Field: Material Science
- Application Summary : Trifluoromethoxy group has found its application in the field of material science . The unique properties of the trifluoromethoxy group make it a valuable addition to materials, enhancing their performance .
- Methods of Application : The synthesis of materials containing the trifluoromethoxy group involves complex chemical reactions, often requiring the use of specialized reagents .
- Results or Outcomes : The incorporation of the trifluoromethoxy group into materials has led to the development of new materials with enhanced properties .
-
Scientific Field: Organic Synthesis
- Application Summary : The trifluoromethoxy group is used in organic synthesis as a substituent to modify the properties of organic compounds .
- Methods of Application : The trifluoromethoxy group can be introduced into organic compounds through various synthetic strategies, including the use of photoredox catalysts .
- Results or Outcomes : The introduction of the trifluoromethoxy group into organic compounds can significantly alter their properties, leading to the creation of new compounds with potential applications in various fields .
-
Scientific Field: Pharmaceutical Chemistry
- Application Summary : The trifluoromethoxy group is becoming more and more important in pharmaceutical chemistry . It is finding increased utility as a substituent in bioactives .
- Methods of Application : The trifluoromethoxy group can be introduced into pharmaceutical compounds through various synthetic strategies .
- Results or Outcomes : The introduction of the trifluoromethoxy group into pharmaceutical compounds can significantly alter their properties, leading to the creation of new compounds with potential applications in various fields .
属性
IUPAC Name |
trifluoromethoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3O/c1-2-7-3(4,5)6/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVFXWAIPNKSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073926 | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethane, (trifluoromethoxy)- | |
CAS RN |
690-22-2 | |
| Record name | Ether, ethyl trifluoromethyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoromethoxyethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 690-22-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



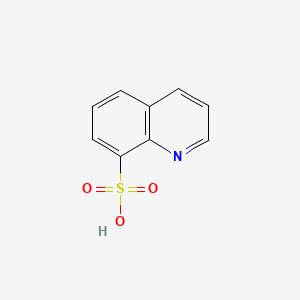
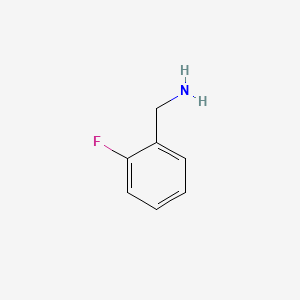
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)
![[(4-Chloro-2,5-dimethylphenyl)thio]acetic acid](/img/structure/B1294387.png)
